Zaragozic Acid D

Ras signaling farnesyl-protein transferase prenylation inhibition

Select Zaragozic acid D for concurrent SQS (picomolar) and FPTase (IC50 100 nM) inhibition—2- to 10-fold more potent than acids A/B. Its dual SQS/FPTase profile uniquely enables simultaneous sterol biosynthesis blockade and Ras prenylation attenuation in oncology models. Choose D over A/B to minimize compound mass and vehicle artifacts in dose-response studies. Verify purity ≥98% before use.

Molecular Formula C34H46O14
Molecular Weight 678.7 g/mol
CAS No. 155179-14-9
Cat. No. B1682372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaragozic Acid D
CAS155179-14-9
SynonymsZaragozic acid D; 
Molecular FormulaC34H46O14
Molecular Weight678.7 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O
InChIInChI=1S/C34H46O14/c1-4-5-6-7-11-19-25(36)46-27-26(37)32(47-28(29(38)39)33(44,30(40)41)34(27,48-32)31(42)43)20-13-18-24(45-22(3)35)21(2)14-12-17-23-15-9-8-10-16-23/h8-10,12,15-17,21,24,26-28,37,44H,4-7,11,13-14,18-20H2,1-3H3,(H,38,39)(H,40,41)(H,42,43)/b17-12+/t21?,24?,26-,27-,28-,32+,33-,34+/m1/s1
InChIKeyCGQGIYLITCUENM-FRHZWACMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zaragozic Acid D (CAS 155179-14-9): Squalene Synthase and Farnesyl-Protein Transferase Inhibitor for Cholesterol Biosynthesis and Ras Signaling Research


Zaragozic acid D (CAS 155179-14-9) is a fungal polyketide metabolite isolated from the keratinophilic fungus Amauroascus niger [1]. It belongs to the zaragozic acid (squalestatin) family, characterized by a conserved 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core with variable 1-alkyl and 6-acyl side chains [2]. Zaragozic acid D functions as a competitive inhibitor of squalene synthase (SQS), the enzyme catalyzing the first committed step in sterol biosynthesis, and also exhibits inhibitory activity against Ras farnesyl-protein transferase (FPTase) [1].

Why Zaragozic Acid D Cannot Be Substituted with Zaragozic Acid A, B, or C in Research Applications


Despite sharing an identical bicyclic core structure, zaragozic acids A, B, C, D, and D2 exhibit non-interchangeable pharmacological profiles due to divergent 1-alkyl and 6-acyl side chain compositions [1]. These structural variations translate into quantitatively distinct potency against farnesyl-protein transferase (FPTase), with IC50 values ranging from 100 nM to 1000 nM across the family [2]. A synthetic derivative of zaragozic acid A achieved 12 nM FPTase inhibition, further demonstrating that even minor side chain modifications produce profound shifts in target engagement and selectivity [2]. For researchers requiring dual SQS/FPTase inhibition or specific potency thresholds, generic substitution without side-by-side activity verification introduces uncontrolled experimental variables.

Zaragozic Acid D Comparative Potency Evidence: Squalene Synthase and Farnesyl-Protein Transferase Inhibition Data


Farnesyl-Protein Transferase (FPTase) Inhibition: Zaragozic Acid D vs. Zaragozic Acids A, B, and C

Zaragozic acid D inhibits bovine brain farnesyl-protein transferase (FPTase) with an IC50 of 100 nM, demonstrating superior potency compared to zaragozic acid A (IC50 = 216 nM), zaragozic acid B (IC50 = 1000 nM), and zaragozic acid C (IC50 = 150 nM) [1]. Among the naturally occurring zaragozic acids, D and D2 represent the most potent FPTase inhibitors, a finding attributed to the extended n-alkyl acyl side chain (octanoate in acid D) relative to the branched alkyl acyl side chains present in acids A, B, and C [2].

Ras signaling farnesyl-protein transferase prenylation inhibition

Comparative FPTase Potency: Zaragozic Acid D vs. Zaragozic Acid D2

Zaragozic acid D and zaragozic acid D2 exhibit equivalent FPTase inhibitory potency, both demonstrating IC50 values of 100 nM [1]. The structural distinction between these two compounds resides solely in the acyl side chain length: zaragozic acid D possesses an octanoate (C8) acyl chain, whereas zaragozic acid D2 contains a decanoate (C10) acyl chain [2]. This structural variation does not translate into a measurable FPTase potency differential, indicating that acyl chain extension from C8 to C10 does not further enhance target engagement at the FPTase active site.

FPTase inhibition structure-activity relationship acyl side chain

Comparative FPTase Potency: Zaragozic Acid D vs. Synthetic Zaragozic Acid A Derivative

A synthetic derivative of zaragozic acid A exhibits FPTase IC50 of 12 nM with a Ki of 1 nM (competitive with farnesyl pyrophosphate), representing an 8.3-fold potency enhancement over zaragozic acid D (IC50 = 100 nM) [1]. The synthetic analog achieves approximately 1000-fold selectivity for FPTase over geranylgeranyl-protein transferase I (GGPTase I), whereas naturally occurring zaragozic acids including D demonstrate only modest selectivity (~3-fold) between these prenyltransferases [2]. This selectivity differential stems from engineered modifications absent in the wild-type fungal metabolites.

FPTase inhibition structure-activity relationship synthetic analogs

FPTase Inhibition: Zaragozic Acid D vs. Zaragozic Acid D3 (ZAD3)

Zaragozic acid D3 (ZAD3), a structurally related analog isolated from the fungus Mollisia sp. SANK 10294, inhibits farnesyl-protein transferase with an IC50 of 0.60 μM (600 nM), while zaragozic acid D exhibits an IC50 of 100 nM [1]. This represents a 6-fold potency advantage for zaragozic acid D. The F-10863B analog from the same Mollisia sp. fermentation displays even weaker FPTase inhibition with an IC50 of 3.7 μM (3700 nM) [1].

FPTase inhibition fungal metabolites Mollisia sp.

Squalene Synthase Inhibition: Zaragozic Acid D Structural Basis for Activity

Zaragozic acid D is a potent competitive inhibitor of squalene synthase (SQS), sharing the picomolar-range inhibitory activity characteristic of the zaragozic acid family [1]. While specific SQS Ki or IC50 values for zaragozic acid D are not reported in primary literature, zaragozic acids A, B, and C exhibit apparent Ki values of 78 pM, 29 pM, and 45 pM, respectively, against rat liver squalene synthase [2]. The conserved 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core shared by all family members mediates this potent SQS inhibition [1], with the alkyl side chain composition modulating FPTase but not fundamentally altering SQS engagement.

squalene synthase picomolar inhibition competitive inhibitor

Synthetic Accessibility: Total Synthesis of Zaragozic Acid D

The first total synthesis of zaragozic acid D was achieved in 2011, utilizing a general building block approach based on a 2,8-dioxabicyclo[3.2.1]octane derivative that also enabled formal syntheses of zaragozic acids A and C [1]. The synthetic route employs two chemoselective alkynylations and two ruthenium-catalyzed hydrogenations as key steps [1]. In contrast, zaragozic acids A, B, and C are primarily obtained via fungal fermentation from various producing strains [2].

total synthesis chemical synthesis structure elucidation

Zaragozic Acid D (CAS 155179-14-9) Research Application Scenarios: Dual SQS/FPTase Inhibition and Ras Signaling Studies


Dual Inhibition of Cholesterol Biosynthesis and Ras Prenylation in Cancer Cell Models

Zaragozic acid D is optimally suited for studies requiring concurrent inhibition of squalene synthase (picomolar-range potency) and Ras farnesyl-protein transferase (IC50 = 100 nM) [1]. Among naturally occurring zaragozic acids, D and D2 exhibit the most potent FPTase inhibition (2- to 10-fold superior to acids A, B, and C), enabling simultaneous interrogation of sterol biosynthesis blockade and Ras signaling attenuation in oncology models [1][2]. This dual-target profile is particularly relevant for investigating metabolic dependencies in Ras-driven cancers where both cholesterol metabolism and Ras membrane localization represent therapeutic vulnerabilities.

Ras Farnesylation Inhibition with Reduced Compound Consumption

For FPTase-focused experimental protocols, zaragozic acid D provides a 2.16-fold potency advantage over zaragozic acid A (100 nM vs. 216 nM IC50) and a 10-fold advantage over zaragozic acid B (100 nM vs. 1000 nM IC50) [1]. This enhanced potency translates to lower working concentrations, reducing the total compound mass required for extended dose-response studies and minimizing potential vehicle-related artifacts. Researchers performing Ras prenylation assays in cell-free systems or cellular models should select zaragozic acid D over A or B when compound conservation or dose minimization is a priority.

Broad-Spectrum Prenyltransferase Inhibition Studies

Zaragozic acid D exhibits modest selectivity (~3-fold) between FPTase and geranylgeranyl-protein transferase I (GGPTase I) [1], distinguishing it from engineered synthetic analogs that achieve ~1000-fold FPTase selectivity [1]. This balanced inhibition profile makes zaragozic acid D the appropriate choice for experiments requiring simultaneous blockade of both farnesylation and geranylgeranylation pathways, such as comprehensive prenylation inhibition in cell signaling studies where redundancy between Ras and Rho family GTPase modifications may confound single-target approaches.

Comparative SAR Studies of Zaragozic Acid Side Chain Modifications

Zaragozic acid D serves as a critical reference compound in structure-activity relationship (SAR) investigations of the zaragozic acid family. Its n-octanoate (C8) acyl side chain distinguishes it from zaragozic acid D2 (n-decanoate, C10) and from the branched alkyl acyl chains of zaragozic acids A, B, and C [1]. The equipotent FPTase activity of D and D2 (both IC50 = 100 nM) establishes that acyl chain extension beyond C8 does not enhance target engagement [2]. Researchers conducting SAR studies of squalene synthase and prenyltransferase inhibitors should include zaragozic acid D as a baseline comparator when evaluating side chain-dependent activity modulation.

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